2-Amino-3-methoxypyridine
Overview
Description
2-Amino-3-methoxypyridine is an organic compound with the molecular formula C6H8N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a methoxy group at the third position on the pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Mechanism of Action
Target of Action
2-Amino-3-methoxypyridine is a versatile compound used in organic synthesis and pharmaceutical chemistry . . It’s important to note that the targets can vary depending on the specific context of its use, such as the type of reaction it’s involved in or the specific derivative being synthesized .
Mode of Action
The mode of action of this compound largely depends on its role in the specific chemical reaction or synthesis process. In general, the amino group on the pyridine ring can undergo various transformations, such as diazotization, which can then lead to further derivatization . Additionally, under appropriate halogenation conditions, a halogen atom can be introduced at the 4-position of the pyridine ring .
Biochemical Pathways
For instance, nicotinamide adenine dinucleotide (NAD), a key molecule in cellular respiration and energy production, is a derivative of pyridine .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is considered to be bbb permeant . The lipophilicity of the compound, which can influence its absorption and distribution, is reported to have a LogP value of 1.21 .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use. As a versatile compound in organic synthesis, its effects can vary widely depending on the specific reactions it’s involved in and the products formed .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a strong basic nature, which may influence its interactions with other biomolecules .
Cellular Effects
Related compounds, such as 2-aminopyrimidine derivatives, have been shown to exhibit antitrypanosomal and antiplasmodial activities . These compounds were tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
Molecular Mechanism
It is known that the amino group on the pyridine ring can undergo various transformations, such as diazotization and subsequent derivatization or reduction to hydrazine compounds
Temporal Effects in Laboratory Settings
The compound is known to be stable and soluble in methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-methoxypyridine can be synthesized through several methods. One common approach involves the reduction of a nitro precursor. For instance, the nitro compound can be dissolved in methanol and subjected to hydrogenation in the presence of palladium on carbon as a catalyst. The reaction is typically carried out under an inert atmosphere, and the product is obtained after filtration and purification .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale hydrogenation processes. The nitro precursor is dissolved in a suitable solvent, such as methanol, and hydrogen gas is introduced under controlled pressure and temperature conditions. The reaction mixture is then filtered to remove the catalyst, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Halogenated or other substituted pyridine derivatives.
Scientific Research Applications
2-Amino-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
2-Amino-3-methylpyridine: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-3-chloropyridine: Contains a chlorine atom at the third position.
2-Amino-3-fluoropyridine: Features a fluorine atom at the third position.
Uniqueness: 2-Amino-3-methoxypyridine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications and biological studies where methoxy substitution is advantageous .
Properties
IUPAC Name |
3-methoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYRVKSWGSQTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432773 | |
Record name | 2-AMINO-3-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-71-5 | |
Record name | 2-AMINO-3-METHOXYPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the excited-state double-proton transfer (ESDPT) in 2-amino-3-methoxypyridine?
A1: ESDPT is a fundamental chemical process with implications in various fields, including photochemistry, photobiology, and materials science. Understanding the ESDPT mechanism in this compound can provide insights into its photochemical properties and potential applications in areas like fluorescent probes and molecular switches.
Q2: How does the interaction between this compound and acetic acid facilitate the ESDPT process?
A: According to the research using density functional theory (DFT) calculations [], this compound forms a complex with acetic acid via two distinct intermolecular hydrogen bonds. Upon photoexcitation, these hydrogen bonds strengthen, creating a favorable environment for the transfer of both protons. This stepwise transfer mechanism was revealed through potential energy curve scans along the proton transfer coordinate [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.